2-Bromo-2-methylpropan-1-amine hbr
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Overview
Description
2-Bromo-2-methylpropan-1-amine hydrobromide is an organic compound with the molecular formula C₄H₁₁Br₂N. It is commonly used in organic synthesis and research due to its unique chemical properties. The compound is characterized by the presence of a bromine atom attached to a methyl group and an amine group, making it a versatile reagent in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-2-methylpropan-1-amine hydrobromide can be synthesized through several methods. One common method involves the reaction of 2-bromo-2-methylpropane with ammonia or an amine in the presence of a solvent such as dichloromethane. The reaction typically occurs at low temperatures (0°C) and requires the use of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of 2-Bromo-2-methylpropan-1-amine hydrobromide often involves the use of hydrogen bromide in water as a reagent. The reaction is carried out at controlled temperatures to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-2-methylpropan-1-amine hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions or amines.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes, particularly when heated with a strong base.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Elimination: Strong bases like sodium or potassium hydroxide in ethanol are typically used.
Major Products Formed
Substitution: Products include amines or alcohols, depending on the nucleophile used.
Elimination: The major product is an alkene, such as propene.
Scientific Research Applications
2-Bromo-2-methylpropan-1-amine hydrobromide is widely used in scientific research due to its reactivity and versatility. Some of its applications include:
Organic Synthesis: It is used as a building block in the synthesis of various organic compounds.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals and bioactive molecules.
Biological Studies: It is employed in the study of enzyme mechanisms and protein interactions.
Industrial Applications: The compound is used in the production of specialty chemicals and intermediates
Mechanism of Action
The mechanism of action of 2-Bromo-2-methylpropan-1-amine hydrobromide involves its ability to act as a nucleophile or electrophile in chemical reactions. The bromine atom can be easily displaced by other nucleophiles, making it a useful reagent in substitution reactions. Additionally, the compound can undergo elimination reactions to form alkenes, which are important intermediates in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-2-methylpropane: Similar in structure but lacks the amine group.
2-Bromoethyldimethylamine: Contains a similar bromine and amine structure but differs in the carbon chain length.
Uniqueness
2-Bromo-2-methylpropan-1-amine hydrobromide is unique due to the presence of both a bromine atom and an amine group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable reagent in organic synthesis and research .
Properties
IUPAC Name |
2-bromo-2-methylpropan-1-amine;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10BrN.BrH/c1-4(2,5)3-6;/h3,6H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJUMFVSETXVFNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)Br.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11Br2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60783443 |
Source
|
Record name | 2-Bromo-2-methylpropan-1-amine--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60783443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36565-68-1 |
Source
|
Record name | 2-Bromo-2-methylpropan-1-amine--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60783443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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